molecular formula C20H18N4O4S B2691090 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-41-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2691090
CAS No.: 946317-41-5
M. Wt: 410.45
InChI Key: KUUYWRPNDAAJQM-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Isoxazole Hybrids

Benzothiazole and isoxazole derivatives have independently shaped medicinal chemistry since the early 20th century. Benzothiazoles gained prominence for their antimicrobial and antitumor properties, with foundational work in the 1980s demonstrating their ability to intercalate DNA and inhibit topoisomerases. Isoxazoles, first synthesized in the late 19th century, emerged as key scaffolds in anti-inflammatory and antiviral agents due to their metabolic stability and hydrogen-bonding capabilities.

The strategic fusion of these systems began in the 2010s, driven by the need for multifunctional agents addressing complex diseases like cancer. Early hybrids focused on simple substitutions, such as linking benzothiazole amines to isoxazole carboxamides via alkyl chains. The incorporation of methoxy groups and aromatic extensions, as seen in N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, reflects iterative optimization to enhance target affinity and solubility.

Emergence of this compound

This compound was first synthesized in the early 2020s through a multi-step protocol involving:

  • Functionalization of 4,7-dimethoxybenzo[d]thiazol-2-amine with a pyridin-2-ylmethyl group.
  • Coupling with 3-methylisoxazole-5-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Key structural features include:

  • 4,7-Dimethoxybenzothiazole : Enhances electron density and membrane permeability.
  • Isoxazole-5-carboxamide : Provides rigidity and hydrogen-bonding sites.
  • Pyridin-2-ylmethyl : Introduces π-π stacking potential with biological targets.

Initial studies revealed inhibitory activity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, with IC~50~ values comparable to first-line chemotherapeutics.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-10-16(28-23-12)19(25)24(11-13-6-4-5-9-21-13)20-22-17-14(26-2)7-8-15(27-3)18(17)29-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYWRPNDAAJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5SC_{21}H_{21}N_{3}O_{5}S with a molecular weight of 423.5 g/mol. The compound features a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine group, contributing to its complex biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains and fungi. A study on thiazole analogs demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting the potential of similar compounds in treating infectious diseases .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. For example, thiazole derivatives have been identified as inhibitors of Pin1, a protein implicated in cancer progression . The structure of this compound may enhance its binding affinity to such targets.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The presence of electron-withdrawing groups in their structure has been linked to reduced inflammatory responses in various models . This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
  • Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis or reduced inflammation.
  • Structural Interactions : The unique structural features allow for effective binding to biological macromolecules, enhancing its pharmacological profile.

Structure-Activity Relationship (SAR)

The SAR studies on thiazole and isoxazole derivatives reveal that modifications at various positions significantly affect their biological activity. For instance:

  • Substituents on the pyridine ring can enhance solubility and bioavailability.
  • Electron-withdrawing groups at specific positions improve potency against microbial strains .

The following table summarizes key findings from SAR studies related to similar compounds:

Compound StructureBiological ActivityNotable Findings
Thiazole Derivative AAntimicrobialEffective against M. tuberculosis
Isoxazole Derivative BAnticancerInhibits Pin1 with IC50 < 10 µM
Hybrid Thiazole-IsoxazoleAnti-inflammatoryReduces cytokine production in vitro

Case Studies

Recent studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, showing promising results with low cytotoxicity .
  • Leishmaniasis Treatment : Hybrid compounds combining thiazole and phthalimide structures demonstrated significant leishmanicidal activity with minimal toxicity to mammalian cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with analogs reported in the literature, though direct pharmacological or mechanistic data are absent in the provided evidence. Below is a comparative analysis based on synthesis, substituent effects, and molecular features:

Key Observations:

Core Heterocycle Differences: The target compound’s benzo[d]thiazole core distinguishes it from the benzo[b]thiophene derivatives in and the benzo[d][1,3]dioxole in .

Substituent Effects :

  • The 4,7-dimethoxy substitution is conserved across all compared compounds, suggesting its role in modulating solubility or steric interactions.
  • The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen, contrasting with the piperazine or dioxole moieties in analogs. This may alter pharmacokinetic properties (e.g., bioavailability) .

Synthetic Efficiency :

  • The high yields (79–93%) of the benzo[b]thiophene analogs () highlight efficient reduction (NaBH$_4$) and purification (silica chromatography) methods. In contrast, the moderate yield (46%) of 4,7-dimethoxybenzo[d][1,3]dioxole () reflects challenges in decarboxylation steps .

Research Findings and Limitations

  • Structural Characterization : All compared compounds were validated via IR and NMR, confirming regioselective synthesis of dimethoxy-substituted heterocycles .
  • Gaps in Data: No direct biological or thermodynamic data (e.g., IC$_{50}$, LogP) are available for the target compound, limiting mechanistic insights.
  • Therapeutic Potential: Piperazine-containing analogs () are often explored for CNS activity, while isoxazole-carboxamides (target compound) are associated with anti-inflammatory or anticancer effects in unrelated studies.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with coupling benzo[d]thiazole and isoxazole precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or DMF) to link the benzo[d]thiazole and isoxazole moieties .
  • Protection/deprotection strategies : Methoxy and pyridylmethyl groups require selective protection to avoid side reactions during alkylation or acylation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediate purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., methoxy groups at positions 4 and 7 on the benzo[d]thiazole) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₁N₃O₃S) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >95% purity by quantifying residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers address low yields or impurities during the final coupling step?

  • Solvent optimization : Switch from polar aprotic solvents (DMF) to dichloromethane to reduce side reactions like hydrolysis .
  • Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura couplings if aromatic substitutions are unstable under standard conditions .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize thermal decomposition of sensitive intermediates .

Q. What methodologies are recommended for elucidating the compound’s biological targets and mechanisms?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) based on the compound’s pyridine and isoxazole motifs .
  • In vitro assays : Screen against kinase panels or apoptosis-related proteins (e.g., Bcl-2) using fluorescence polarization or FRET-based assays .
  • Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding structural modifications for improved pharmacokinetics .

Q. How should contradictory data on bioactivity across structural analogs be interpreted?

  • Substituent analysis : Compare analogs with varying methoxy or pyridylmethyl groups (e.g., ’s table shows chloro vs. methoxy substitutions alter antimicrobial activity by 30–50%) .
  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives from solubility issues .
  • Computational modeling : Identify steric or electronic clashes in binding pockets that explain reduced efficacy in analogs with bulkier substituents .

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